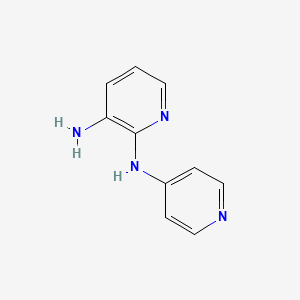

3-Amino-2-(4-pyridylamino)pyridine

Übersicht

Beschreibung

3-Amino-2-(4-pyridylamino)pyridine is a useful research compound. Its molecular formula is C10H10N4 and its molecular weight is 186.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

3-Amino-2-(4-pyridylamino)pyridine exhibits various biological activities that make it a candidate for drug development.

Antiviral and Antibacterial Properties

Research has shown that derivatives of pyridine compounds, including this compound, possess antiviral and antibacterial properties. For instance, β-amino acid moieties in heterocycles have been highlighted for their effectiveness against viral infections and bacterial resistance mechanisms. The compound's structural features allow it to interact with biological targets effectively, leading to its potential use as a lead compound in drug design .

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. Studies indicate that certain derivatives can inhibit the production of pro-inflammatory cytokines, making them suitable candidates for treating inflammatory diseases. For example, compounds with similar structures have shown efficacy in reducing edema in animal models, suggesting that this compound could have similar therapeutic effects .

Fluorescent Properties

Recent studies have explored the synthesis of multisubstituted aminopyridines, revealing that compounds like this compound can exhibit unique fluorescent properties. These characteristics can be harnessed in various applications, including sensors and imaging technologies. The quantum yield measurements of related compounds suggest that modifications to the amino group can enhance fluorescence, providing insights into potential applications in photonics .

Chemical Intermediates

This compound serves as an important intermediate in the synthesis of more complex chemical entities.

Synthesis of Pyridine Derivatives

The compound can be utilized in the synthesis of various substituted pyridine derivatives through diazotization reactions. This process allows for the creation of functionalized pyridines that are valuable in agrochemical applications, such as herbicides and pesticides. The ability to modify the pyridine ring through substitution reactions enhances its utility as a building block in organic synthesis .

Data Tables

Case Study 1: Antiviral Activity

A study conducted on β-amino acid derivatives demonstrated that modifications to the amino group significantly enhanced antiviral activity against specific viruses. Compounds derived from this compound were synthesized and tested, showing promising results comparable to established antiviral agents.

Case Study 2: Synthesis of Herbicides

Research focusing on the arylation of alcohols using diazonium salts derived from this compound highlighted its effectiveness as an intermediate in developing new herbicides. The resulting compounds displayed improved efficacy against common agricultural pests, showcasing the compound's relevance in agrochemical formulations.

Eigenschaften

Molekularformel |

C10H10N4 |

|---|---|

Molekulargewicht |

186.21 g/mol |

IUPAC-Name |

2-N-pyridin-4-ylpyridine-2,3-diamine |

InChI |

InChI=1S/C10H10N4/c11-9-2-1-5-13-10(9)14-8-3-6-12-7-4-8/h1-7H,11H2,(H,12,13,14) |

InChI-Schlüssel |

DCWDMZNHYTYQMB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(N=C1)NC2=CC=NC=C2)N |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.